HIV-1 Integrase Strand Transfer Inhibition: Direct Comparison with Raltegravir and Structure-Activity Optimization
Indole-2-carboxylic acid (parent compound 1) inhibits HIV-1 integrase strand transfer with an IC50 of 32.37 ± 4.51 μM, as measured in a standardized in vitro strand-transfer assay [1]. Optimization at the C6 position yielded derivative 17a with an improved IC50 of 3.11 μM, while further structural elaboration produced derivative 20a with an IC50 of 0.13 μM [2]. The clinically approved integrase inhibitor raltegravir (RAL) served as a positive control with an IC50 of 0.06 ± 0.04 μM in the same assay system [1].
| Evidence Dimension | HIV-1 integrase strand transfer inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Parent: 32.37 ± 4.51 μM; Derivative 17a: 3.11 μM; Derivative 20a: 0.13 μM |
| Comparator Or Baseline | Raltegravir (RAL): 0.06 ± 0.04 μM |
| Quantified Difference | Parent I2CA is ~539-fold less potent than RAL; derivative 20a achieves ~2.2-fold of RAL potency |
| Conditions | In vitro strand-transfer step of integration; MT-4 cell proliferation assay for cytotoxicity (CC50) |
Why This Matters
The parent scaffold demonstrates target engagement and a clear optimization trajectory, enabling procurement decisions based on whether the end-user requires the unsubstituted core for derivatization or an optimized derivative for potency screening.
- [1] Zhang RH, Chen GQ, Wang YC, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024;14:9020-9031 (Table 1: Compound 1 IC50 32.37±4.51 μM; RAL IC50 0.06±0.04 μM). View Source
- [2] Wang YC, Zhang WL, Zhang RH, et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. 2023;28(24):8022. (Compound 20a IC50 0.13 μM). View Source
